Methyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate
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Overview
Description
Methyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, with a methyl ester group at the 2-position and a phenyl group at the 3-position. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate can be synthesized through the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. The reaction typically involves the use of dimethyl sulfoxide (DMSO) as a solvent and is carried out under controlled temperature conditions to prevent decomposition .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated derivatives and substituted benzothiazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological targets, leading to its biological activity. For example, it may inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
4H-3,1-Benzothiazin-4-ones: Compounds with a similar benzothiazine core but different substituents.
Uniqueness
Methyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 3-position and the methyl ester group at the 2-position contributes to its unique reactivity and potential therapeutic applications.
Properties
CAS No. |
823801-78-1 |
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Molecular Formula |
C16H13NO2S |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
methyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C16H13NO2S/c1-19-16(18)15-14(11-7-3-2-4-8-11)17-12-9-5-6-10-13(12)20-15/h2-10,17H,1H3 |
InChI Key |
QFUBXIBGZRXIJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC2=CC=CC=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
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